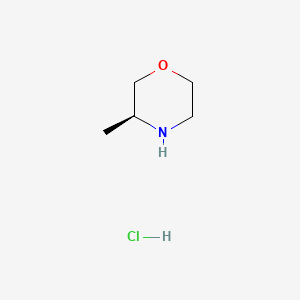

(S)-3-Methylmorpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCQCWIEBVSLF-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704909 | |

| Record name | (3S)-3-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022094-03-6 | |

| Record name | Morpholine, 3-methyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (S)-3-Methylmorpholine hydrochloride used for

An In-depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: A Cornerstone in Modern Drug Discovery

Executive Summary

This compound is a chiral heterocyclic amine that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structural rigidity, favorable physicochemical properties, and, most importantly, its defined stereochemistry at the C-3 position make it an invaluable synthon for creating complex, stereospecific drug candidates. This guide provides a comprehensive overview of its synthesis, core applications—with a particular focus on its role in the development of kinase inhibitors—and practical protocols for its use in a research setting. For drug development professionals, this document elucidates the rationale behind its frequent incorporation into novel therapeutics, highlighting its ability to enhance potency, solubility, and metabolic stability.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its appeal stems from a combination of advantageous properties:

-

Improved Physicochemical Properties: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo.[1]

-

Reduced Basicity: The electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less basic than corresponding piperidines, which can be beneficial for avoiding off-target interactions, such as with the hERG channel.[3]

The introduction of a chiral center, as in (S)-3-Methylmorpholine , adds a crucial layer of sophistication. This specific stereoisomer allows for precise, three-dimensional interactions with biological targets like enzyme active sites, which is fundamental for developing potent and selective therapeutics.[4][5]

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | (3S)-3-Methylmorpholine hydrochloride | [8][9][10] |

| CAS Number | 1022094-03-6 | [7][11] |

| Molecular Formula | C₅H₁₂ClNO | [7] |

| Molecular Weight | 137.61 g/mol | [7] |

| Appearance | White to off-white solid | [11] |

| Boiling Point (Free Base) | 137.1 ± 15.0 °C (Predicted) | [12][13][14] |

| Density (Free Base) | 0.891 ± 0.06 g/cm³ (Predicted) | [12][13][15] |

| SMILES (HCl salt) | C[C@H]1COCCN1.Cl | [7] |

| InChI Key (Free Base) | SFWWGMKXCYLZEG-YFKPBYRVSA-N | [12][16] |

Synthesis of (S)-3-Methylmorpholine: A Technical Workflow

The most common and efficient route to (S)-3-Methylmorpholine involves the stereospecific reduction of a chiral lactam precursor, (S)-5-methylmorpholin-3-one. This method preserves the critical stereocenter.[4][12][17]

Workflow Diagram: Synthesis of (S)-3-Methylmorpholine

Caption: General synthetic workflow for (S)-3-Methylmorpholine.

Detailed Experimental Protocol: Reduction of (S)-5-methylmorpholin-3-one

This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis.[4][12][17]

Materials:

-

(S)-5-methylmorpholin-3-one (1.0 eq)

-

Lithium aluminum hydride (LAH) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen/argon inlet. Purge the system with inert gas.

-

LAH Suspension: Carefully suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in the reaction flask.

-

Causality Insight: LAH is a powerful, non-stereoselective reducing agent ideal for converting amides/lactams to amines. Anhydrous conditions are critical as LAH reacts violently with water.

-

-

Cooling: Cool the LAH suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled LAH suspension, maintaining the internal temperature below 5°C.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup (Quenching): Carefully quench the reaction by the sequential, dropwise addition of:

-

Water (1 part by weight relative to LAH)

-

15% aqueous NaOH (1 part by weight relative to LAH)

-

Water (3 parts by weight relative to LAH)

-

Causality Insight: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filterable, simplifying purification.

-

-

Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or diatomaceous earth.[12] Wash the filter cake with additional THF.

-

Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (S)-3-Methylmorpholine as the free base.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete. Filter and dry the resulting solid.

Core Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but a crucial intermediate. Its primary value lies in its function as a chiral building block for synthesizing complex drug molecules.

A. Keystone in the Synthesis of Kinase Inhibitors (PI3K/mTOR Pathway)

The most prominent application of (S)-3-Methylmorpholine is in the synthesis of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[4][5][12] The (S)-3-methylmorpholine moiety is a key structural feature in numerous potent and selective mTOR kinase inhibitors.[4]

Mechanism of Action Context: The PI3K/Akt/mTOR Pathway

Caption: PI3K/Akt/mTOR signaling pathway and the target of derived inhibitors.

The (S)-3-methylmorpholine group often serves to occupy a specific pocket in the kinase's ATP binding site, contributing to both the potency and selectivity of the inhibitor.[5] It is frequently used in the preparation of morpholinopyrimidine derivatives, which are a well-established class of mTOR kinase inhibitors.[8][12]

B. Versatile Building Block in Organic and Medicinal Chemistry

Beyond kinase inhibitors, (S)-3-Methylmorpholine serves as a versatile chiral intermediate in a wide array of synthetic applications:

-

Pharmaceutical Development: It is a starting material for various pharmaceuticals where a chiral morpholine moiety is required to enhance efficacy or safety.[6][18]

-

Chiral Ligand Synthesis: The nitrogen atom can be functionalized to create chiral ligands for asymmetric catalysis.[17]

-

Ring-Opening Agent: It can be used as a nucleophilic ring-opening agent in certain synthetic transformations.[15]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [16][19] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection. | [11][16] |

| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][16] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [11][16] |

Storage and Handling Recommendations:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] The material is hygroscopic. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[12][15]

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][20] Handle in a chemical fume hood to avoid inhalation.

Conclusion and Future Outlook

This compound has solidified its position as a high-value chiral building block in pharmaceutical research. Its utility is most profoundly demonstrated in the field of oncology through its incorporation into next-generation mTOR and PI3K inhibitors. The compound's favorable properties, conferred by the morpholine scaffold, combined with the stereochemical precision of the C-3 methyl group, provide a powerful tool for medicinal chemists to design highly selective and potent therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of synthons like this compound in the drug development pipeline is set to increase.

References

- Vertex AI Search Result 1. (Source: goods.com)

- Google Patents. (2016).

- ChemBK. (2024). 3-Methylmorpholine. [Link]

- SAFETY DATA SHEETS - N-Methylmorpholine. (Source: Generic SDS)

- iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]

- PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]

- ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- Synthesis of Biologically Important Chiral Morpholine Deriv

- Cenmed Enterprises. This compound (C007B-266568). [Link]

- E3S Web of Conferences.

- Wikipedia. Morpholine. [Link]

- PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cenmed.com [cenmed.com]

- 8. scbt.com [scbt.com]

- 9. parchem.com [parchem.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. (S)-3-methylmorpholine, CAS No. 350595-57-2 - iChemical [ichemical.com]

- 15. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]

- 16. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]

- 17. Page loading... [guidechem.com]

- 18. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]

- 19. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

(S)-3-Methylmorpholine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of morpholine, it possesses a unique structural and chemical profile that makes it a valuable building block in the stereoselective synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and critical applications, particularly in the realm of modern drug discovery and development. Its utility is most pronounced in the preparation of advanced pharmaceutical intermediates where precise stereochemical control is paramount for achieving desired therapeutic outcomes.[1][2][3]

Section 1: Physicochemical and Structural Characteristics

This compound is the salt form of the free base, (S)-3-Methylmorpholine. The hydrochloride form often provides enhanced stability and ease of handling compared to the volatile liquid free base. The defining structural feature is a morpholine ring with a methyl group at the C-3 position, creating a chiral center with the (S)-configuration. This chirality is fundamental to its application in asymmetric synthesis.

Core Chemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the corresponding free base is presented below for comparative analysis. These properties are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.

| Property | This compound | (S)-3-Methylmorpholine (Free Base) | Reference(s) |

| CAS Number | 1022094-03-6 | 350595-57-2 | [4],[5] |

| Molecular Formula | C₅H₁₂ClNO | C₅H₁₁NO | [4],[5] |

| Molecular Weight | 138.61 g/mol | 101.15 g/mol | [4],[5] |

| Appearance | Solid | Colorless Liquid | [6],[1] |

| Boiling Point | Not Applicable (Decomposes) | ~137 °C (Predicted) | [1][7] |

| Density | Not Available | ~0.891 g/cm³ (Predicted) | [1][7] |

| pKa | Not Available | 9.03 ± 0.40 (Predicted) | [1][8] |

| Storage Conditions | Room Temperature, Protect from Moisture | 2-8°C, Inert Atmosphere | [6],[9] |

Spectral Data

Definitive structural elucidation and purity assessment of (S)-3-Methylmorpholine and its derivatives rely on standard analytical techniques. Available data includes ¹³C NMR, GC-MS, and IR spectra, which are essential for quality control in a research and development setting.[10]

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-3-Methylmorpholine is a key step in its utilization as a chiral building block. The primary and most cited method involves the stereoselective reduction of a chiral precursor.

Primary Synthesis Route: Reduction of (S)-5-Methylmorpholin-3-one

The most common and scalable synthesis involves the reduction of the corresponding lactam, (S)-5-methylmorpholin-3-one. This method is favored due to the availability of the starting material and the high stereochemical fidelity of the reduction.

Reaction Scheme: (S)-5-methylmorpholin-3-one is reduced using a powerful reducing agent, typically Lithium Aluminum Hydride (LAH), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Causality in Experimental Design:

-

Choice of Reducing Agent: LAH is a potent, unselective reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine. Its use ensures a high conversion rate.

-

Anhydrous Conditions: LAH reacts violently with water. Therefore, the use of anhydrous THF and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and reaction efficiency.[1][2]

-

Temperature Control: The reaction is initiated at a low temperature (0°C) to moderate the highly exothermic reaction between LAH and the substrate. The reaction is then allowed to warm to room temperature to ensure completion.[1][11]

-

Workup Procedure: A careful, sequential quenching with water and aqueous sodium hydroxide (e.g., Fieser workup) is a standard and safe method for neutralizing the excess LAH and precipitating aluminum salts, which can then be easily filtered off.[1][11]

Detailed Experimental Protocol

The following protocol is a synthesized representation of established procedures.[1][11]

-

Preparation: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is charged with Lithium Aluminum Hydride (3.0 eq.) suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

-

Addition of Substrate: (S)-5-methylmorpholin-3-one (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight to ensure the reaction goes to completion.

-

Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 2N sodium hydroxide solution, and finally more water.

-

Filtration and Extraction: The resulting granular precipitate is removed by filtration through a pad of celite or diatomaceous earth. The filter cake is washed with additional solvent (e.g., a dichloromethane/methanol mixture).

-

Isolation: The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-3-methylmorpholine.

-

Purification/Salt Formation: The resulting free base can be purified by distillation or converted directly to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: A typical workflow for the synthesis of (S)-3-Methylmorpholine.

Section 3: Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its pre-defined stereocenter is incorporated into the final drug molecule, obviating the need for challenging chiral separations later in the synthesis.

Key Role as a Chiral Building Block

(S)-3-Methylmorpholine provides a robust scaffold for introducing a stereochemically defined morpholine moiety. The nitrogen atom of the morpholine ring can act as a nucleophile or a base, allowing for a variety of subsequent chemical transformations.

Example Application: Synthesis of mTOR Kinase Inhibitors Several potent and selective mTOR (mammalian target of rapamycin) kinase inhibitors utilize a substituted morpholine ring in their core structure. (S)-3-Methylmorpholine is a documented intermediate for the preparation of morpholinopyrimidine derivatives that function as these inhibitors.[1][11][12] The mTOR signaling pathway is a critical regulator of cell growth and proliferation, making it a key target in oncology research.

Logical Role in API Synthesis

The diagram below illustrates the conceptual role of (S)-3-Methylmorpholine as a starting material in a multi-step synthesis of a target API, such as an mTOR inhibitor.

Caption: Role of (S)-3-Methylmorpholine in API synthesis.

The nitrogen atom can undergo reactions like carbon-nitrogen bond coupling with aryl halides to attach the morpholine ring to a larger molecular framework.[2] This strategic use of a chiral pool starting material is an efficient approach in modern medicinal chemistry.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. (S)-3-Methylmorpholine and its hydrochloride salt must be handled with appropriate precautions.

Hazard Identification

Based on available Safety Data Sheets (SDS), the free base is a flammable liquid and is harmful if swallowed.[13] It can cause severe skin burns and eye damage.[10][13] The hydrochloride salt is classified as an irritant.[6]

-

Hazard Statements (Free Base): H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[13]

-

Hazard Statements (Hydrochloride): May cause skin, eye, and respiratory irritation.[6]

Self-Validating Safety Protocol

A self-validating system for handling this chemical involves a multi-layered approach:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[13]

-

Storage:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][15]

References

- iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]

- Google Patents.

- ChemBK. 3-Methylmorpholine. [Link]

- PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]

- Safety Data Sheets.

- PubChem - NIH.

Sources

- 1. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1022094-03-6 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. fishersci.com [fishersci.com]

- 7. (S)-3-methylmorpholine, CAS No. 350595-57-2 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

- 9. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]

- 10. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. store.sangon.com [store.sangon.com]

- 14. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]

- 15. 3-methylmorpholine - Safety Data Sheet [chemicalbook.com]

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: Structure, Stereochemistry, and Synthesis

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] When chirality is introduced, as in the case of 3-methylmorpholine, the molecule transforms into a valuable chiral building block, enabling stereospecific interactions with biological targets. The (S)-enantiomer, in particular, has emerged as a critical component in the synthesis of highly selective and potent therapeutic agents, most notably kinase inhibitors targeting the PI3K/mTOR pathway, which is implicated in various cancers and other diseases.[2][3]

This technical guide offers a comprehensive examination of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of its core structural features, the principles governing its stereochemistry, validated methods for its stereoselective synthesis, and the analytical workflows required to ensure its identity and purity.

Core Structure and Stereochemistry

This compound is the salt form of the parent amine, which enhances its stability and handling characteristics. The core of the molecule is a saturated six-membered heterocycle containing both a nitrogen and an oxygen atom.

Absolute Configuration

The stereochemistry of the molecule is defined by the chiral center at the C3 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the C3 carbon are assigned priority as follows:

-

-NH- (within the ring): Highest priority due to the atomic number of Nitrogen.

-

-CH₂-O- (within the ring): Second highest priority.

-

-CH₃ (methyl group): Third priority.

-

-H (hydrogen): Lowest priority.

With the lowest priority group (hydrogen) oriented away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, defining the absolute configuration as (S) .

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. For (S)-3-methylmorpholine, the methyl group has a strong preference for the equatorial position . This orientation minimizes 1,3-diaxial interactions with the axial hydrogens on C5 and the lone pair or proton on the nitrogen atom, representing the most thermodynamically stable conformation.

Caption: Structure and key properties of this compound.

Stereoselective Synthesis and Protocol

The synthesis of enantiomerically pure (S)-3-methylmorpholine is paramount to its utility. The most common and efficient strategy involves the stereospecific reduction of a chiral precursor, (S)-5-methylmorpholin-3-one. This approach ensures that the stereochemistry established in the starting material is retained in the final product.

Synthetic Rationale

The conversion of the cyclic amide (lactam) functionality in (S)-5-methylmorpholin-3-one to the corresponding amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity allows for the complete reduction of the carbonyl group without epimerization of the adjacent chiral center at C5 (which becomes C3 in the product). The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. Subsequent workup protonates the intermediates to yield the final amine. The amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Stereoselective synthesis pathway for (S)-3-Methylmorpholine HCl.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine

This protocol describes the reduction of (S)-5-methylmorpholin-3-one using LiAlH₄.[4][5]

Materials and Equipment:

-

(S)-5-methylmorpholin-3-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

2N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

-

Three-necked round-bottomed flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous THF in a three-necked flask. Cool the suspension to 0°C using an ice bath.

-

Causality: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.

-

-

Addition of Precursor: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), 2N NaOH solution (2X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Causality: This specific quenching procedure is crucial for safety and for precipitating the aluminum salts into a granular, easily filterable solid, simplifying the workup.

-

-

Workup and Isolation: Stir the resulting slurry for 1 hour at room temperature. Add dichloromethane or ethyl acetate and filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

-

Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (at a low temperature, ~25-30°C, to avoid product loss) to yield (S)-3-methylmorpholine as a colorless oil.[4]

-

Salt Formation: Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl (e.g., 1M in ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 1: Physicochemical Properties of (S)-3-Methylmorpholine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 350595-57-2 (Free Base) | [6][7][8] |

| 1022094-03-6 (HCl Salt) | [9] | |

| Molecular Formula | C₅H₁₁NO (Free Base) | [4][7] |

| C₅H₁₂ClNO (HCl Salt) | [9] | |

| Molecular Weight | 101.15 g/mol (Free Base) | [4][10] |

| 137.61 g/mol (HCl Salt) | [9] | |

| Appearance | Colorless Liquid (Free Base) | |

| Boiling Point | ~137 °C (Predicted) | [11] |

| Density | ~0.891 g/cm³ (Predicted) | [6][11] |

| SMILES | C[C@H]1COCCN1 |[6][10] |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR) Predicted chemical shifts in CDCl₃. Actual values may vary based on solvent and conditions.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| -CH₃ | ~1.1 (d, 3H) | ~18.5 | Doublet due to coupling with C3-H. |

| C2-H₂ | ~2.8-3.0 (m, 2H) | ~50.0 | Protons adjacent to nitrogen. |

| C3-H | ~2.6-2.8 (m, 1H) | ~54.0 | Chiral center proton. |

| C5-H₂ | ~3.6-3.8 (m, 2H) | ~67.0 | Protons adjacent to oxygen. |

| C6-H₂ | ~3.9-4.1 (m, 2H) | ~72.0 | Protons adjacent to oxygen. |

| N-H | Variable (br s, 1H) | - | Broad singlet, exchanges with D₂O. |

Analytical Workflow for Quality Control

A self-validating system of protocols is necessary to ensure each batch of this compound meets the required specifications for use in drug development.

Caption: A comprehensive analytical workflow for quality control.

Applications in Drug Discovery

The primary value of (S)-3-methylmorpholine lies in its role as a chiral building block for synthesizing complex drug molecules. Its structure is frequently incorporated to optimize potency, selectivity, and pharmacokinetic properties.

-

mTOR Kinase Inhibitors: The (S)-3-methylmorpholine moiety is a key structural feature in several potent and selective mTOR inhibitors. It often serves as a solvent-exposed group that can enhance solubility and fine-tune binding interactions within the ATP-binding pocket of the kinase.[3][4]

-

CNS Drug Candidates: The morpholine scaffold is well-suited for CNS drug design due to its ability to improve properties like blood-brain barrier permeability.[1] The stereodefined methyl group can provide crucial van der Waals interactions with target receptors or enzymes, leading to improved affinity and selectivity.

-

Appetite Suppressants: Early research into substituted morpholines identified stereospecific biological activity, with certain enantiomers showing appetite suppressant effects while their counterparts were inactive, highlighting the importance of chiral synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined three-dimensional structure, governed by the (S)-configuration at C3 and the stable equatorial chair conformation, allows for precise molecular design. The robust and scalable stereoselective synthesis via the reduction of a chiral lactam provides reliable access to enantiomerically pure material. Coupled with a rigorous analytical workflow to validate its structure and purity, this compound stands as a critical building block for developing next-generation therapeutics, empowering researchers to probe biological systems with stereochemical precision.

References

- iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]

- Buckle, D. R., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 627-634. [Link]

- PubChem. 3-Methylmorpholine. [Link]

- Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

- National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

- ChemBK. 3-Methylmorpholine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]

- 7. parchem.com [parchem.com]

- 8. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]

- 9. This compound | 1022094-03-6 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. (S)-3-methylmorpholine, CAS No. 350595-57-2 - iChemical [ichemical.com]

Strategic Synthesis of (S)-3-Methylmorpholine Hydrochloride: A Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylmorpholine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, notably utilized in the synthesis of advanced kinase inhibitors such as mTOR inhibitors.[1] The precise installation and maintenance of the stereocenter at the C3 position are critical for ensuring the target biological activity and minimizing off-target effects. This guide provides an in-depth analysis of robust and scalable synthetic routes to access high-purity (S)-3-Methylmorpholine hydrochloride. We move beyond a simple recitation of steps to explore the underlying strategic decisions, mechanistic principles, and practical considerations that inform the selection and execution of a synthesis campaign. This document is structured to empower researchers and drug development professionals with the expertise to confidently produce this critical intermediate.

Foundational Strategies in Asymmetric Synthesis

The synthesis of an enantiomerically pure compound like (S)-3-Methylmorpholine hinges on a strategic approach to stereochemistry. Three primary strategies dominate the landscape, each with distinct advantages and challenges. The choice of strategy is often dictated by the availability of starting materials, scalability requirements, and cost considerations.

dot graph "Asymmetric_Synthesis_Strategies" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_strategies" { label="Core Asymmetric Strategies"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption [label="Fig. 1: Foundational strategies for accessing chiral molecules.", shape=plaintext, fontsize=10]; } enddot Caption: Foundational strategies for accessing chiral molecules.

-

Chiral Pool Synthesis: This is arguably the most direct and frequently employed strategy for molecules like (S)-3-Methylmorpholine. It leverages naturally occurring, inexpensive, and enantiomerically pure starting materials, where the desired stereocenter is already present.[2] For our target, the amino acid (S)-Alanine and its derivatives are ideal precursors.

-

Asymmetric Catalysis: This modern approach creates the chiral center from a prochiral substrate using a small amount of a chiral catalyst. Methods like asymmetric hydrogenation or transfer hydrogenation can be highly efficient and atom-economical.[3][4][5]

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target molecule, which is then separated into its constituent enantiomers using a chiral resolving agent. While effective, this approach is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.

This guide will focus on the most practical and field-proven methods, beginning with the chiral pool approach.

Synthesis Route I: The Chiron Approach from (S)-Alaninol

The use of (S)-Alaninol, derived from the natural amino acid (S)-Alanine, represents the most common and strategically sound approach for the multigram synthesis of (S)-3-Methylmorpholine.[6] The key principle is the preservation of the pre-existing stereocenter throughout the synthetic sequence.

The overall transformation involves a two-step process: N-alkylation of (S)-alaninol to introduce a 2-hydroxyethyl group, followed by an intramolecular cyclization to form the morpholine ring.

dot graph "Chiron_Approach" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

subgraph "cluster_main" { label="Route 1: Chiral Pool Synthesis from (S)-Alaninol"; style="filled"; fillcolor="#F1F3F4";

} } enddot Caption: Workflow for the synthesis via the chiron approach.

Mechanistic Rationale and Experimental Design

The key to this synthesis is a robust intramolecular dehydration cyclization. The initial N-alkylation of (S)-alaninol with a reagent like 2-chloroethanol or ethylene oxide forms an intermediate diol. This diol is then subjected to strong acid-catalyzed dehydration. The more nucleophilic secondary amine remains protonated, preventing side reactions, while one of the hydroxyl groups is protonated to form a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing water to form the morpholine ring. The use of a strong dehydrating acid like sulfuric acid at elevated temperatures is crucial for driving this equilibrium-controlled reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for morpholine synthesis from amino alcohols.

Step 1 & 2: One-Pot N-Alkylation and Cyclization

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add (S)-2-amino-1-propanol ((S)-alaninol, 1.0 eq.).

-

N-Alkylation: Slowly add 2-chloroethanol (2.2 eq.) to the flask. The reaction is often exothermic.

-

Base Addition: Add sodium hydroxide (2.5 eq.) portion-wise, maintaining the temperature below 60°C. After the addition, heat the mixture to 90-100°C and maintain for 2-3 hours until TLC or GC-MS indicates the consumption of the starting material.

-

Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (e.g., 98%) while cooling in an ice bath. The amount should be sufficient to act as a catalyst and dehydrating agent.

-

Dehydration: Heat the mixture to 150-160°C. Water will begin to distill off. Continue heating for 8-12 hours until the reaction is complete.

-

Work-up: Cool the reaction mixture. Carefully add water and then basify to pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the temperature is controlled.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude (S)-3-Methylmorpholine free base can be purified by fractional distillation under vacuum.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (S)-3-Methylmorpholine free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (check with pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white crystalline solid.

Synthesis Route II: Reduction of a Chiral Lactam

An alternative and elegant route involves the reduction of the corresponding chiral lactam, (S)-5-methylmorpholin-3-one. This strategy is particularly useful if the chiral lactam is readily available or can be synthesized efficiently. The final step is a high-yielding reduction that does not affect the stereocenter.

dot graph "Lactam_Reduction_Route" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

subgraph "cluster_lactam" { label="Route 2: Chiral Lactam Reduction"; style="filled"; fillcolor="#F1F3F4";

} } enddot Caption: Workflow for the synthesis via lactam reduction.

Mechanistic Rationale and Experimental Design

The core of this route is the reduction of the cyclic amide (lactam) to the corresponding cyclic amine. Powerful hydride reagents, most commonly lithium aluminum hydride (LAH), are required for this transformation as amides are relatively unreactive carbonyl compounds. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of an aluminate species and subsequent reduction of the resulting iminium ion. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Experimental Protocol

The following protocol is based on documented procedures for the synthesis of (S)-3-methylmorpholine via lactam reduction.[1][7]

Step 1: Reduction of (S)-5-methylmorpholin-3-one

-

Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LAH, 3.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Carefully and sequentially quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

-

Filtration: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite or diatomaceous earth. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at a low bath temperature of 20-25°C to avoid loss of the volatile product) to afford the target (S)-3-methylmorpholine free base.[1]

Step 2: Hydrochloride Salt Formation

Follow the same procedure as described in Section 2.2, Step 3.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route requires a careful evaluation of several key parameters. The following table provides a comparative summary to aid in this decision-making process.

| Parameter | Route I: Chiron Approach (from Alaninol) | Route II: Lactam Reduction |

| Starting Material | (S)-Alaninol | (S)-5-Methylmorpholin-3-one |

| Stereocontrol | Excellent (preserved from start) | Excellent (preserved during reduction) |

| Number of Steps | 2-3 (can be a one-pot alkylation/cyclization) | 2 (from the lactam) |

| Key Reagents | 2-Chloroethanol, H₂SO₄ | Lithium Aluminum Hydride (LAH) |

| Scalability | Good; high temperatures and strong acids can be challenging on a very large scale. | Good; handling large quantities of LAH requires specialized equipment and safety protocols. |

| Safety Concerns | Corrosive acids, high temperatures. | Highly pyrophoric LAH, requires strict anhydrous conditions and careful quenching. |

| Overall Yield | Moderate to Good | High (for the reduction step) |

| Cost-Effectiveness | Generally high, as (S)-alaninol is a readily available, inexpensive chiral precursor. | Potentially higher, depending on the cost and synthesis of the chiral lactam precursor. |

Characterization and Quality Control

Independent of the chosen route, rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Structural Confirmation: Standard spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the chemical structure of both the free base and the hydrochloride salt.

-

Enantiomeric Purity: The most critical quality attribute is the enantiomeric excess (e.e.). This is determined using a chiral stationary phase in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The sample is compared against a racemic standard to ensure proper peak identification and accurate quantification of the e.e.

Conclusion

The synthesis of enantiomerically pure this compound is most reliably and economically achieved via a chiral pool strategy starting from (S)-alaninol . This route offers an excellent balance of cost-effectiveness, scalability, and robust stereochemical control. The alternative approach through the reduction of a chiral lactam is also highly effective, particularly for the final transformation, though its overall efficiency is contingent on the accessibility of the lactam precursor.

For drug development professionals, the chiron approach represents a field-proven, trustworthy method that minimizes stereochemical risks and relies on well-understood, scalable chemical transformations. Careful execution of the work-up and purification steps, followed by rigorous chiral analysis, will ensure the consistent production of high-quality material suitable for advanced pharmaceutical synthesis.

References

- Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.

- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Sápi, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6544–6554.

- University of Regensburg. (n.d.). Asymmetric Synthesis.

- Zhang, Z., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 6(9), 5223–5227.

Sources

- 1. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

CAS number 350595-57-2 properties and suppliers

An In-Depth Technical Guide to (S)-3-Methylmorpholine (CAS 350595-57-2): A Key Chiral Building Block for Kinase Inhibitor Synthesis

Executive Summary

(S)-3-Methylmorpholine, identified by CAS number 350595-57-2, is a chiral heterocyclic amine that has emerged as a critical structural motif in modern medicinal chemistry. While a simple molecule in its own right, it serves as a high-value building block for the synthesis of complex, biologically active compounds. Its primary and most significant application is in the development of ATP-competitive kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling pathway. The specific stereochemistry and conformation of the (S)-3-methylmorpholine ring are crucial for achieving high potency and selectivity in the resulting drug candidates. This guide provides a comprehensive overview of its physicochemical properties, its strategic role in drug design, the biological rationale for its use, detailed synthetic protocols, and commercial supplier information for researchers and drug development professionals.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of drug discovery, the selection of appropriate chemical scaffolds is a determinant of success. (S)-3-Methylmorpholine is not a therapeutic agent itself, but rather a key intermediate whose structure is frequently incorporated into advanced drug candidates.[1] Its value lies in the unique combination of features it offers: a basic nitrogen for synthetic handles, a polar morpholine ring for solubility, and a crucial chiral methyl group that allows for specific, high-affinity interactions within the ATP-binding pockets of target enzymes.

This compound has become particularly prominent in the synthesis of morpholinopyrimidine and morpholino-triazine derivatives, which are potent inhibitors of the PI3K/mTOR pathway.[2][3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it one of the most intensely pursued targets for oncology drug development.[4][5]

Physicochemical and Technical Properties

The fundamental properties of (S)-3-Methylmorpholine are summarized below. Proper handling and storage are critical to maintaining its purity and stability.

| Property | Value | Source(s) |

| CAS Number | 350595-57-2 | [4][5][6] |

| Chemical Name | (S)-3-Methylmorpholine; (3S)-3-Methylmorpholine | [1][4][5] |

| Molecular Formula | C₅H₁₁NO | [1][4][6] |

| Molecular Weight | 101.15 g/mol | [1][4][6] |

| Appearance | Colorless liquid | [4][7] |

| Boiling Point | 133-137 °C | [2][4][8] |

| Density | ~0.891 g/cm³ (Predicted) | [4][6] |

| pKa | ~9.03 (Predicted) | [4] |

| Purity | Typically ≥95-98% | [2][5][7] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [4][6] |

| SMILES | C[C@@H]1COCCN1 | [4][5][6] |

| InChI Key | SFWWGMKXCYLZEG-YFKPBYRVSA-N | [4][7] |

The PI3K/AKT/mTOR Signaling Pathway: A Core Therapeutic Target

To understand the utility of (S)-3-Methylmorpholine, one must first understand the biological pathway its derivatives target. The PI3K/AKT/mTOR pathway is a central intracellular signaling network that governs fundamental cellular processes, including growth, proliferation, metabolism, and survival.[4][9]

Mechanism of Activation:

-

Upstream Activation: The pathway is typically activated by growth factors (e.g., IGF-1, EGF) binding to receptor tyrosine kinases (RTKs) on the cell surface.[6]

-

PI3K Activation: This binding event recruits and activates Class I PI3K at the plasma membrane.

-

PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5]

-

AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and PDK1. The co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[5][6]

-

Downstream Effects: Activated AKT phosphorylates a multitude of downstream targets, leading to pro-survival and pro-growth signals. Crucially, AKT activates mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth while inhibiting autophagy.[1][9]

In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA, PTEN loss), leading to uncontrolled cell proliferation and resistance to apoptosis.[4] Therefore, inhibiting kinases within this cascade, such as PI3K and mTOR, is a validated and powerful anti-cancer strategy.[10]

Structure-Activity Relationship (SAR): The Role of the Methyl-Morpholine Moiety

The development of kinase inhibitors that are selective for mTOR over the highly similar PI3K isoforms is a significant challenge.[7] SAR studies have revealed that the morpholine moiety, particularly when substituted, is a key determinant of both potency and selectivity.

-

Hinge Binding: The morpholine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for ATP-competitive inhibitors.

-

Selectivity Driver: The (S)- or (R)-methyl group provides a steric constraint that can be exploited to achieve selectivity. For instance, in certain triazine scaffolds, a (R)-3-methylmorpholine moiety points towards a key valine residue in the mTOR hinge region, enhancing binding and conferring selectivity over PI3Kα.[3][7] While an unsubstituted morpholine can lead to potent dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384), the chiral methyl substitution is a proven strategy to tune the selectivity profile towards mTOR.[7][11][12]

-

Physicochemical Properties: The morpholine ring itself imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are essential for developing viable drug candidates.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of (S)-3-Methylmorpholine.

Protocol: Synthesis of (S)-3-Methylmorpholine

This procedure is based on the reduction of a chiral morpholinone precursor.

Causality: The choice of Lithium aluminum hydride (LiAlH₄) is critical; it is a potent, non-selective reducing agent capable of reducing the stable amide carbonyl within the (S)-5-methylmorpholin-3-one precursor to the corresponding amine, thereby forming the desired morpholine ring system. Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether solvent that is stable to LiAlH₄ and effectively solubilizes the reactants. The reaction is initiated at 0 °C to control the initial exothermic reaction, ensuring safety and preventing side reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quenching (Fieser Workup): Carefully and slowly quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 2N sodium hydroxide solution, and finally more water. This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.

-

Filtration: Stir the resulting slurry for 1 hour, then filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the inorganic salts.

-

Extraction & Isolation: Wash the filter cake thoroughly with additional THF or a mixture of dichloromethane/methanol. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (20-25 °C) to yield the crude (S)-3-methylmorpholine.[4][9]

-

Purification: The crude product can be further purified by distillation if necessary.

Exemplar Protocol: Synthesis of a Morpholinopyrimidine Intermediate

This protocol demonstrates the use of (S)-3-Methylmorpholine as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction to create a key drug intermediate.

Causality: This reaction couples the chiral amine with a heterocyclic core, a common strategy in building kinase inhibitors. A dichloropyrimidine is used as the electrophile. The chlorine atoms are good leaving groups, activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. (S)-3-Methylmorpholine acts as the nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion without consuming the valuable nucleophile.

Step-by-Step Methodology:

-

Reactant Mixture: To a solution of a suitable dichloropyrimidine derivative (e.g., 2,4-dichloro-5-cyanopyrimidine) (1.0 eq.) in an aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN), add (S)-3-Methylmorpholine (1.1 eq.).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for several hours (typically 4-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the desired monosubstituted morpholinopyrimidine intermediate.

Commercial Availability

(S)-3-Methylmorpholine is available from a variety of specialty chemical suppliers, facilitating its use in research and development.

| Supplier | Website (URL) |

| Sigma-Aldrich (Merck) | |

| AK Scientific, Inc. | |

| Biosynth | |

| ChemScene | |

| Apollo Scientific | |

| Santa Cruz Biotechnology | |

| Parchem | |

| Fluorochem |

Note: Availability and pricing are subject to change. This list is not exhaustive.

Conclusion

(S)-3-Methylmorpholine (CAS 350595-57-2) represents a prime example of a chiral building block whose value is defined by its application in synthesizing high-value, complex molecules. Its structural features are ideally suited for creating potent and selective inhibitors of the PI3K/mTOR pathway, a cornerstone of modern oncology research. For drug development professionals and medicinal chemists, a thorough understanding of this reagent's properties, synthetic utility, and the biological rationale for its incorporation into drug candidates is essential for the continued development of next-generation kinase inhibitors.

References

- Wikipedia. (2023).

- Guareschi, R., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(1), 53-64. [Link]

- El-Damasy, D. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(8), 1485-1502. [Link]

- Encyclopedia.pub. (2021).

- Rana, S., et al. (2021). Structural Aspects of mTOR Inhibitors: Search for Potential Compounds. Current Drug Targets, 22(12), 1367-1383. [Link]

- Zhang, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

- Fatima, S., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 11, 1286057. [Link]

- Chemsrc. (2025).

- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]

- Venable, J. D., et al. (2010). Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha. Bioorganic & Medicinal Chemistry Letters, 20(8), 2654-2657. [Link]

- iChemical. (n.d.). (S)-3-methylmorpholine, CAS No. 350595-57-2.

- PubChem. (n.d.). Gedatolisib.

- RSC Publishing. (2023).

- Zhang, X., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 10. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Aspects of mTOR Inhibitors: Search for Potential Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Methylmorpholine Hydrochloride

Introduction: The Significance of (S)-3-Methylmorpholine Hydrochloride

(S)-3-Methylmorpholine and its derivatives are important chiral building blocks in medicinal chemistry and pharmaceutical development. The hydrochloride salt is often preferred for its improved stability and solubility. Accurate spectroscopic characterization is paramount to confirm stereochemistry, purity, and structural integrity throughout the drug discovery and development pipeline. This guide will delve into the core analytical techniques of NMR and Mass Spectrometry to provide a comprehensive understanding of the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. The protonation of the morpholine nitrogen to form the hydrochloride salt is expected to have a significant deshielding effect on the neighboring protons and carbons, leading to downfield shifts in their respective spectra compared to the free base.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each unique proton in the molecule. The expected chemical shifts are influenced by the electronegativity of the neighboring oxygen and the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H3 | ~3.5 - 3.8 | m | - | The proton at the chiral center, deshielded by both the nitrogen and the methyl group. |

| H2ax, H6ax | ~3.8 - 4.1 | m | - | Axial protons adjacent to the oxygen, expected to be downfield. |

| H2eq, H6eq | ~3.3 - 3.6 | m | - | Equatorial protons adjacent to the oxygen. |

| H5ax | ~3.0 - 3.3 | m | - | Axial proton adjacent to the nitrogen. |

| H5eq | ~2.8 - 3.1 | m | - | Equatorial proton adjacent to the nitrogen. |

| CH₃ | ~1.2 - 1.5 | d | ~6-7 | Doublet due to coupling with H3. |

| NH | Broad singlet | - | - | Exchangeable proton, may not always be observed. |

Note: Predicted chemical shifts are based on the analysis of related structures and known substituent effects. The use of a deuterated solvent such as D₂O will result in the exchange of the NH proton, and its signal will not be observed.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the carbons adjacent to the heteroatoms will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C3 | ~55 - 60 | Chiral carbon, attached to the methyl group and nitrogen. |

| C2 | ~70 - 75 | Carbon adjacent to the oxygen. |

| C5 | ~45 - 50 | Carbon adjacent to the nitrogen. |

| C6 | ~65 - 70 | Carbon adjacent to the oxygen. |

| CH₃ | ~15 - 20 | Methyl carbon. |

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the solvent used. For comparative purposes, the reported ¹H NMR spectrum of the free base, (S)-3-Methylmorpholine, shows signals at different positions due to the absence of the protonated nitrogen.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.

The expected mass spectrum would show a prominent peak for the molecular ion of the free base, [M+H]⁺, at m/z 102.10. The molecular weight of the hydrochloride salt is 137.61 g/mol .

Table 3: Predicted Mass Spectrometry Data for (S)-3-Methylmorpholine

| Ion | Predicted m/z | Notes |

| [C₅H₁₂NO]⁺ | 102.10 | The protonated molecular ion of the free base. |

Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Standard workflow for NMR analysis.

Mass Spectrometry

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic approach combining ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a comprehensive overview of the expected spectral data and established protocols for its analysis. By understanding the influence of the hydrochloride salt on the spectral features, researchers can confidently identify and characterize this important chiral building block.

References

- PubChem. 3-Methylmorpholine. [Link]

- SpectraBase. Morpholine hydrochloride. [Link]

- PubChem. Morpholine, hydrochloride. [Link]

Sources

The Unseen Architect: A Technical Guide to the Discovery and Evolution of Morpholine-Based Catalysts

For decades, the humble morpholine ring, a six-membered heterocycle containing both an ether and an amine, was largely relegated to the roles of a dependable solvent, a corrosion inhibitor, or a stoichiometric building block in the grand theater of organic synthesis.[1][2][3] Its potential as a catalyst, particularly in the nuanced field of asymmetric synthesis, was long considered limited—a perception shaped by early mechanistic understanding and the shadow of its more reactive pyrrolidine and piperidine cousins.[4][5] This guide delves into the scientific narrative of morpholine-based catalysts, tracing their historical roots from stoichiometric reagents to their modern-day resurgence as potent and stereoselective catalysts. We will explore the fundamental principles governing their reactivity, showcase their burgeoning applications, and provide field-proven protocols for their synthesis and use, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: From Stoichiometric Participant to Catalytic Player

The story of morpholine in modern organic synthesis begins not with catalysis, but with its application in the formation of enamines. The seminal work of Gilbert Stork and his colleagues in 1954 laid the foundation for what would become known as the Stork enamine alkylation.[6][7] In this now-classic transformation, morpholine was used stoichiometrically to convert ketones and aldehydes into their corresponding enamines, which then served as potent nucleophiles for alkylation and acylation reactions.[6][7] This groundbreaking method provided a milder and more selective alternative to traditional enolate chemistry.

For much of the 20th century, this remained the primary role of morpholine in C-C bond formation. The rise of organocatalysis in the late 1990s and early 2000s, spearheaded by the development of proline and its derivatives, initially seemed to bypass morpholine.[4] Early studies consistently demonstrated that enamines derived from morpholine were less nucleophilic and therefore less reactive than those derived from pyrrolidine.[4][5] This reduced reactivity was attributed to two key electronic and stereochemical factors:

-

Inductive Effect of the Oxygen Atom: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering the nitrogen lone pair less available for donation into the pi-system of the enamine. This reduces the nucleophilicity of the alpha-carbon.[4][5]

-

Ring Conformation and Nitrogen Pyramidalization: The chair conformation of the morpholine ring and the greater pyramidalization of the nitrogen atom lead to poorer overlap between the nitrogen lone pair and the double bond of the enamine, further diminishing its nucleophilicity compared to the more planar pyrrolidine-based enamines.[4][5]

This prevailing understanding led to a general perception that morpholine-based catalysts were inherently inefficient, resulting in limited exploration of their potential in asymmetric catalysis for many years. Foundational research by Seebach and Goliński in 1981 on the topology of C-C bond formation with morpholine enamines further solidified the understanding of their stereochemical behavior but did little to challenge the view of their limited reactivity.[5]

The Modern Renaissance: Unlocking the Catalytic Potential of the Morpholine Scaffold